molecular formula C14H12BrNO2 B2786883 4-(Benzyloxy)-2-bromobenzamide CAS No. 1820665-08-4

4-(Benzyloxy)-2-bromobenzamide

Cat. No. B2786883
CAS RN: 1820665-08-4
M. Wt: 306.159
InChI Key: RYJKKIIFSNBNLC-UHFFFAOYSA-N
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Description

“4-(Benzyloxy)-2-bromobenzamide” is likely a compound that contains a benzamide group, which is a common moiety in pharmaceutical drugs and is known to have bioactive properties . The “benzyloxy” and “bromine” groups attached to the benzene ring could potentially alter the compound’s properties and bioactivity.


Synthesis Analysis

While specific synthesis methods for “4-(Benzyloxy)-2-bromobenzamide” are not available, similar compounds are often synthesized through condensation reactions or functional group transformations . For instance, benzyloxy groups can be introduced through a reaction with benzyl alcohol in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of “4-(Benzyloxy)-2-bromobenzamide” would likely consist of a benzene ring core with amide, benzyloxy, and bromine substituents. The positions and orientations of these groups can significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactivity of “4-(Benzyloxy)-2-bromobenzamide” would depend on its functional groups. The bromine atom could potentially undergo nucleophilic substitution reactions, while the amide group might participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Benzyloxy)-2-bromobenzamide” would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Preparation of Bazedoxifene Acetate

4’-Benzyloxy-2-bromopropiophenone, a compound similar to 4-(Benzyloxy)-2-bromobenzamide, is used as an intermediate in the preparation of Bazedoxifene acetate . Bazedoxifene acetate is a selective estrogen receptor modulator (SERM) used in hormone therapy for postmenopausal women.

Synthesis of Liquid-Crystalline Compounds

A compound with a similar structure, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, has been synthesized and studied for its liquid-crystalline properties . The terminal benzyloxy group plays a significant role in the mesomorphic properties of these liquid crystalline materials.

Asymmetric Synthesis and Catalysis

®-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane, another compound with a similar structure, has been used in various scientific research applications, including asymmetric synthesis and catalysis. It has been found to be a useful chiral building block in the synthesis of biologically active compounds.

Drug Development

The same compound mentioned above, ®-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane, has also been used in drug development. It has been found to be a useful intermediate in the synthesis of natural products and pharmaceuticals.

Synthesis of Bis(4-benzyloxyphenoxy)phenyl Phosphine Oxide

4-Benzyloxyphenol, a compound with a similar structure, is used in the synthesis of bis(4-benzyloxyphenoxy)phenyl phosphine oxide . This compound has potential applications in the field of polymer chemistry.

Preparation of Hetaryl-Azophenol Dyes

4-Benzyloxyphenol is also used in the preparation of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid . These dyes have applications in textile and printing industries.

Safety and Hazards

The safety and hazards associated with “4-(Benzyloxy)-2-bromobenzamide” would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The development of new benzamide derivatives like “4-(Benzyloxy)-2-bromobenzamide” is an active area of research, with potential applications in medicinal chemistry and drug discovery . Future studies could focus on optimizing the compound’s synthesis, characterizing its properties, and evaluating its bioactivity.

properties

IUPAC Name

2-bromo-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJKKIIFSNBNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-2-bromobenzamide

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